3-(Benzylamino)cyclobutane-1-carboxylic acid

Description

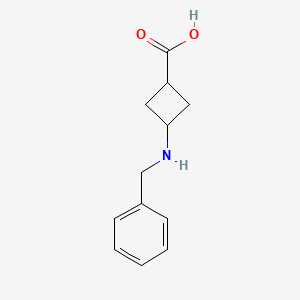

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZROTIRNKHKAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1NCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)cyclobutane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through various methods, including and ring-closing reactions.

Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where a benzylamine reacts with a suitable cyclobutane derivative.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a cyclobutane derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylamino group can yield benzaldehyde derivatives, while reduction of the carboxylic acid group can produce cyclobutanol derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Benzylamino)cyclobutane-1-carboxylic acid serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Cancer Treatment | Enhances immune response, potentially inhibiting tumor growth. |

| Neuroprotection | Exhibits protective effects against neurodegenerative diseases. |

| Anti-inflammatory Agents | Potential use in reducing inflammation through modulation of immune pathways. |

Biological Research

The compound's interactions with biological targets have been a focus of research, particularly in understanding its mechanism of action. Studies indicate that it may influence cellular pathways, such as immune response modulation and cancer cell proliferation inhibition.

Case Study: Immune Modulation

Research has shown that derivatives of cyclobutane compounds can activate natural killer (NK) cells, leading to inhibited growth in pancreatic cancer models. This suggests potential applications in oncology by enhancing the body's immune response against tumors .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo nucleophilic substitutions and coupling reactions makes it versatile for further synthetic modifications.

Electrochemical Activity

Research indicates that when combined with 2,2,2-trifluoroacetic acid (TFA), this compound exhibits enhanced reactivity in electroreductive alkylations, which is crucial for synthesizing biologically active compounds .

Mechanism of Action

The mechanism of action of 3-(Benzylamino)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and applications of 3-(Benzylamino)cyclobutane-1-carboxylic acid with analogous compounds:

Biological Activity

3-(Benzylamino)cyclobutane-1-carboxylic acid is an organic compound notable for its cyclobutane ring structure, which incorporates a benzylamino group and a carboxylic acid functional group. Its molecular formula is . This compound has attracted interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

The unique three-dimensional conformation of this compound arises from the cyclobutane moiety, which contributes to its chemical reactivity and biological interactions. The compound can be represented structurally as follows:

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in pharmacology. Although specific mechanisms of action remain largely undocumented, preliminary studies suggest interactions with various biological targets, influencing biochemical pathways.

Potential Therapeutic Applications

The compound has been evaluated for its potential therapeutic roles against various diseases. Some key findings include:

- Antiproliferative Activity : In cell-based studies, this compound showed antiproliferative effects against tumor cell lines such as DLD-1, T24, and SH-SY-5Y, indicating its potential in cancer treatment .

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to specific enzymes and receptors. These studies utilize techniques like molecular docking simulations to predict biological activity and identify potential binding sites.

The mechanism by which this compound exerts its effects likely involves:

- Enzyme Interaction : The benzylamino group may interact with enzymes or receptors, modulating their activity.

- Structural Stability : The cyclobutane ring provides structural stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions that influence biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Benzylamino)cyclobutane-1-carboxylic acid | Similar cyclobutane structure but different substitution | Variations in biological activity |

| 4-(Aminomethyl)cyclobutane-1-carboxylic acid | Contains an aminomethyl group instead of benzyl | Potentially different pharmacological profiles |

| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Fluorinated variant with enhanced lipophilicity | Often exhibits different reactivity and stability |

This table illustrates the diversity within cyclobutane derivatives while highlighting the distinct characteristics of this compound.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various compounds, this compound was tested alongside known anticancer agents. The results indicated significant antiproliferative activity against specific cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Interaction with Histone Modifications

Another investigation focused on the compound's ability to influence histone modifications. It was found that this compound could affect histone methylation patterns, providing insights into its mechanism of action in regulating gene expression .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Benzylamino)cyclobutane-1-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclobutane ring functionalization followed by benzylamine conjugation. Key steps include:

- Cyclobutane carboxylation : Use cyclobutane derivatives (e.g., cyclobutane-1-carboxylic acid precursors) as starting materials .

- Amine coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach benzylamine while minimizing racemization .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to balance solubility and reaction rate .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to verify cyclobutane ring geometry (e.g., trans/cis isomerism) and benzylamine substitution patterns .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHNO expected) and rule out side products .

- X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may degrade the cyclobutane ring .

- Monitoring : Conduct periodic stability tests via HPLC to detect decomposition (e.g., free benzylamine or cyclobutane fragments) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT calculations : Model transition states for ring-opening reactions or benzylamine deprotection under acidic conditions .

- Molecular dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior .

- Docking studies : Investigate binding affinities with biological targets (e.g., enzymes with cyclobutane-binding pockets) .

Q. What experimental strategies resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

- Methodological Answer :

- Purity assessment : Use differential scanning calorimetry (DSC) to distinguish melting points of pure compound vs. impurities .

- Polymorph screening : Test recrystallization in solvents of varying polarity (e.g., ethanol vs. ethyl acetate) to isolate stable crystalline forms .

- Collaborative validation : Cross-reference data with independent labs using standardized protocols (e.g., ISO guidelines) .

Q. How can researchers mitigate the lack of acute toxicity data for this compound in biological assays?

- Methodological Answer :

- Proximal analogs : Use toxicity data from structurally similar compounds (e.g., benzylamine derivatives) to estimate safe handling thresholds .

- In silico prediction : Apply QSAR models (e.g., TOPKAT) to predict LD values based on molecular descriptors .

- Gradual testing : Begin with low-concentration in vitro assays (e.g., MTT on HEK293 cells) before advancing to in vivo studies .

Methodological Challenges and Solutions

Q. What techniques are recommended for analyzing degradation products under oxidative stress?

- Methodological Answer :

- LC-MS/MS : Identify degradation byproducts (e.g., benzaldehyde from benzylamine oxidation) using fragmentation patterns .

- Accelerated aging : Expose samples to elevated temperatures (40–60°C) and O to simulate long-term stability issues .

- Radical scavengers : Add antioxidants (e.g., BHT) during storage to suppress free radical-mediated degradation .

Q. How can stereochemical purity be ensured during large-scale synthesis?

- Methodological Answer :

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Asymmetric catalysis : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) to favor enantioselective cyclobutane formation .

- Circular dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra with known standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.